1-Tert-butylpyrrolidine
Overview
Description
1-Tert-butylpyrrolidine is an organic compound with the molecular formula C8H17N. It is a derivative of pyrrolidine, where a tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring. This compound is known for its unique structural features and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with tert-butyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-tert-butylpyrrolidinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to N-tert-butylpyrrolidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-tert-butylpyrrolidinone.
Reduction: Various N-tert-butylpyrrolidine derivatives.
Substitution: Substituted pyrrolidines with different functional groups.
Scientific Research Applications
1-Tert-butylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-tert-butylpyrrolidine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Pyrrolidine: The parent compound without the tert-butyl group.
N-Methylpyrrolidine: A derivative with a methyl group instead of a tert-butyl group.
N-Ethylpyrrolidine: A derivative with an ethyl group instead of a tert-butyl group.
Uniqueness: 1-Tert-butylpyrrolidine is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity and interaction with other molecules. This makes it a valuable compound in the synthesis of sterically demanding molecules and in applications requiring specific spatial configurations .
Properties
IUPAC Name |
1-tert-butylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2,3)9-6-4-5-7-9/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMQSIGDRWCJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302033 | |
Record name | 1-tert-butylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15185-01-0 | |
Record name | NSC148206 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-tert-butylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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